molecular formula C16H17N3O4S B6415959 6-Amino-3-[3-(pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% CAS No. 1262000-34-9

6-Amino-3-[3-(pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%

Cat. No. B6415959
CAS RN: 1262000-34-9
M. Wt: 347.4 g/mol
InChI Key: JZCCMCRUYNQOEY-UHFFFAOYSA-N
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Description

6-Amino-3-[3-(pyrrolidinylsulfonyl)phenyl]picolinic acid (6-APS) is a small molecule synthetic analog of the naturally occurring amino acid L-lysine. It is a versatile reagent used in the synthesis of many compounds, including drugs, agrochemicals, and other biologically active compounds. 6-APS is a white crystalline powder with a melting point of 250-252°C and a solubility of 0.04 g/mL in water. 6-APS is available commercially as a 95% pure powder.

Scientific Research Applications

6-Amino-3-[3-(pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has been used in a wide range of scientific research applications. It has been used as a substrate in the study of enzymes such as glutamine synthetase and aspartate aminotransferase. 6-Amino-3-[3-(pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has also been used in the study of the pharmacology of neurotransmitter receptors, in the development of novel antibiotics, and in the study of the biochemistry and physiology of various organisms.

Mechanism of Action

6-Amino-3-[3-(pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% acts as a competitive inhibitor of enzymes involved in the synthesis of amino acids. It binds to the active site of the enzyme, preventing the binding of the substrate and thus inhibiting the enzyme’s activity. 6-Amino-3-[3-(pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% also acts as an antagonist of some neurotransmitter receptors, blocking the binding of agonists and thus inhibiting the receptor’s activity.
Biochemical and Physiological Effects
6-Amino-3-[3-(pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 6-Amino-3-[3-(pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% can inhibit the activity of enzymes involved in the synthesis of amino acids, as well as inhibit the activity of some neurotransmitter receptors. In vivo studies have shown that 6-Amino-3-[3-(pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% can reduce the levels of some amino acids in the blood, as well as reduce the levels of some neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

6-Amino-3-[3-(pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% is a useful reagent for many laboratory experiments due to its availability as a 95% pure powder, its low cost, and its versatility. However, it is important to note that 6-Amino-3-[3-(pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% can be toxic at high concentrations and can interfere with the activity of some enzymes and neurotransmitter receptors. Therefore, it is important to use caution when handling and storing 6-Amino-3-[3-(pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%.

Future Directions

Future research involving 6-Amino-3-[3-(pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% could focus on developing new methods for the synthesis of 6-Amino-3-[3-(pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% and its derivatives, as well as new applications for 6-Amino-3-[3-(pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% in the study of enzymes, neurotransmitter receptors, and other biological systems. Additionally, further research could focus on the pharmacokinetics and pharmacodynamics of 6-Amino-3-[3-(pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%, as well as its potential therapeutic applications. Finally, research could focus on the development of new methods for the detection and quantification of 6-Amino-3-[3-(pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% in biological samples.

Synthesis Methods

6-Amino-3-[3-(pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% is synthesized from the reaction of 3-(pyrrolidinylsulfonyl)phenylacetic acid and L-lysine. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature and the product is purified by recrystallization.

properties

IUPAC Name

6-amino-3-(3-pyrrolidin-1-ylsulfonylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c17-14-7-6-13(15(18-14)16(20)21)11-4-3-5-12(10-11)24(22,23)19-8-1-2-9-19/h3-7,10H,1-2,8-9H2,(H2,17,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCCMCRUYNQOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(N=C(C=C3)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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